2,3,4,5-Tetrahydro-1H-benzo[c]azepine-8-carbonitrile hydrochloride is a chemical compound classified as a member of the benzazepine family. Benzazepines are characterized by their unique structure, which includes a benzene ring fused to an azepine ring, a seven-membered heterocyclic compound containing one nitrogen atom. This particular compound is recognized for its potential pharmacological properties and is currently categorized as an experimental small molecule with no approved therapeutic uses in the United States or other regions .
The synthesis of 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carbonitrile hydrochloride can be achieved through various methods, including cyclization reactions involving appropriate precursors. One common approach involves the cyclization of 2-aminobenzylamine derivatives with carbonyl compounds under acidic or basic conditions to form the desired azepine structure.
Technical Details:
The molecular formula for 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carbonitrile hydrochloride is , with a molecular weight of approximately 183.68 g/mol. The compound features a tetrahydro structure, indicating that it contains four hydrogen atoms that contribute to its saturated nature.
Structural Data:
The reactivity of 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carbonitrile hydrochloride can include nucleophilic substitutions and electrophilic additions due to the presence of the carbonitrile group.
Technical Details:
While specific mechanisms of action for 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carbonitrile hydrochloride are not extensively documented due to its experimental status, compounds within the benzazepine class often exhibit activity at various neurotransmitter receptors.
Process:
The physical properties of 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carbonitrile hydrochloride include its solubility and stability under various conditions.
Physical Properties:
Chemical Properties:
Currently, 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carbonitrile hydrochloride is primarily used within scientific research contexts. Its potential applications may include:
Further studies are needed to explore its full range of applications and therapeutic potential.
Ring-closing metathesis (RCM) has emerged as the predominant method for constructing the seven-membered azepine core of 2,3,4,5-tetrahydro-1H-benzo[c]azepine derivatives. This approach leverages diene precursors with strategically positioned olefins that undergo intramolecular cyclization. The synthesis typically begins with ortho-divinylbenzene derivatives where the nitrogen atom is appropriately protected to prevent catalyst poisoning. Grubbs-type catalysts—particularly second-generation ruthenium complexes (e.g., Hoveyda-Grubbs catalyst)—demonstrate superior performance in forming the benzo[c]azepine scaffold due to their tolerance of diverse functional groups and moisture [3] .
Critical optimization parameters include catalyst loading (typically 5-10 mol%), reaction concentration (0.01-0.05 M), and temperature (refluxing dichloromethane or toluene). Under optimized conditions, RCM achieves cyclization within 4-8 hours, yielding the unsaturated 1H-benzo[c]azepine core in 75-92% conversion. Subsequent hydrogenation steps (Pd/C, H₂, 50 psi) saturate the exocyclic double bond, affording the 2,3,4,5-tetrahydro scaffold essential for biological activity. The RCM route significantly outperforms classical methods like intramolecular Friedel-Crafts alkylation, which often suffer from regioselectivity issues and harsh acidic conditions leading to decomposition [3] .
Table 1: Optimization of RCM Parameters for Azepine Core Synthesis
Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantage |
---|---|---|---|---|
Grubbs II (5 mol%) | 40 | 6 | 85 | Tolerance to polar groups |
Hoveyda-Grubbs II (7 mol%) | 80 | 4 | 92 | Recyclability potential |
Grela catalyst (10 mol%) | 25 | 8 | 75 | Ambient conditions |
Zhan-1B (3 mol%) | 60 | 5 | 88 | Low catalyst loading |
Introducing the carbonitrile group at the C8 position requires precise regiocontrol, achieved through either late-stage functionalization of preformed azepines or early-stage incorporation in benzene precursors. The most efficient approach employs electrophilic cyanation of the electron-rich aromatic ring in protected 2,3,4,5-tetrahydro-1H-benzo[c]azepine derivatives. In situ generation of cyanating reagents—particularly chlorosulfonyl isocyanate (ClSO₂NCO) followed by dehydration—selectively targets the C8 position due to its heightened nucleophilicity compared to other ring positions [3].
Alternative methods include palladium-catalyzed cyanation of 8-bromo derivatives using Zn(CN)₂ or K₄[Fe(CN)₆] as cyanide sources. This approach necessitates specialized ligands (e.g., XPhos) to prevent catalyst deactivation by the basic azepine nitrogen and operates optimally in degassed DMF at 100-120°C. The bromo precursor itself is accessible via direct bromination (Br₂, CH₂Cl₂, 0°C) with >95% regioselectivity when the nitrogen is protected with electron-withdrawing groups (e.g., Boc or Cbz) [6]. Crucially, all cyanation protocols require rigorous exclusion of moisture to prevent hydrolysis of the nitrile group to undesired amides or carboxylic acids.
Table 2: Comparison of Cyanation Methods for 8-Substitution
Method | Reagents/Conditions | Regioselectivity (C8:C6 ratio) | Yield Range (%) | Limitations |
---|---|---|---|---|
Electrophilic Cyanation | ClSO₂NCO, DMF, then Al₂O₃; 80°C | 98:2 | 70-85 | Acid-sensitive groups |
Palladium Catalysis | 8-Br derivative, Zn(CN)₂, Pd(PPh₃)₄, DMF, 120°C | >99:1 | 65-78 | Oxygen sensitivity |
Sandmeyer Reaction | 8-NH₂ derivative, NaNO₂/HCl, CuCN | 100:0 | 55-70 | Diazonium instability |
Rosenmund-von Braun | 8-Br derivative, CuCN, NMP, 210°C | >99:1 | 60-75 | High temperature |
Conversion of the free base to the hydrochloride salt serves dual purposes: enhancing aqueous solubility for biological testing and improving crystallinity for purification. Optimal salt formation employs stoichiometric HCl (1.0-1.2 equiv) in non-aqueous, aprotic solvents to avoid hydrolysis of the nitrile group. Anhydrous solvents like diethyl ether, isopropanol, or their mixtures with THF (4:1 v/v) facilitate rapid precipitation, while tertiary amines in the molecule necessitate careful pH control during acidification to prevent over-protonation [2] [5].
Crystallization optimization focuses on solvent-antisolvent pairs: THF/hexane yields fine needles with high surface area but poor flowability, whereas ethyl acetate/diethyl ether produces dense crystals ideal for filtration. Slow addition of the antisolvent (0.5 mL/min) at 0-5°C minimizes occluded solvents. The hydrochloride salt typically exhibits a sharp melting point (230-235°C with decomposition), confirming high crystallinity. Analytical data reveal that crystalline salts contain <0.5% residual solvents when dried under vacuum (40°C, 24h), meeting pharmaceutical purity standards [2] [5]. Salt formation protocols must exclude alcohols as reaction solvents due to the risk of imidate ester formation via Ritter-type reactions between the nitrile group and solvent.
Access to enantiopure 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carbonitrile demands chiral resolution or asymmetric synthesis due to the nitrogen’s stereogenic center. While resolution via diastereomeric salt formation (e.g., using L-(+)-tartaric acid) gives moderate yields (≤40%), catalytic asymmetric hydrogenation of prochiral enamide precursors offers superior efficiency. This approach employs chiral Rh(I) complexes with DuPhos or BINAP ligands, achieving 90-98% ee under mild hydrogen pressure (50-100 psi) in methanol or ethanol .
Alternative routes leverage chiral auxiliaries attached to nitrogen prior to RCM. N-Allyl derivatives bearing α-methylbenzyl groups undergo cyclization without racemization, followed by auxiliary removal (H₂, Pd(OH)₂/C). More recently, organocatalytic desymmetrization of meso-azepinium intermediates using quinine-derived thiourea catalysts achieves 85-92% ee [6]. Enantiopurity is verified through chiral HPLC (Chiralpak IC column, heptane/ethanol eluent) and optical rotation comparisons. These asymmetric methods enable gram-scale production of (R)- and (S)-enantiomers for structure-activity relationship studies targeting serotonin receptors, where stereochemistry profoundly influences binding affinity .
Table 3: Asymmetric Synthesis Strategies for Enantiomerically Enriched Derivatives
Strategy | Key Reagents/Conditions | % ee | Yield (%) | Scale-Up Feasibility |
---|---|---|---|---|
Rh-Catalyzed Hydrogenation | [Rh((R,R)-Me-DuPhos)(COD)]OTf, 80 psi H₂, MeOH | 98 | 90 | Excellent (≤100g) |
Chiral Auxiliary Approach | (S)-α-Methylbenzylamine, Grubbs II, then H₂/Pd | 99 | 75 | Moderate (≤10g) |
Organocatalytic Desymmetrization | Quinine-thiourea catalyst, CH₂Cl₂, -40°C | 92 | 68 | Challenging |
Enzymatic Resolution | Lipase PS, vinyl acetate, THF | 99 | 45 (theoretical max 50) | Excellent |
CAS No.: 137550-92-6
CAS No.: 463-82-1
CAS No.: 130853-76-8
CAS No.:
CAS No.:
CAS No.: